Cas no 647852-82-2 ((R)-SN-38)

(R)-SN-38 structure
Nombre del producto:(R)-SN-38
(R)-SN-38 Propiedades químicas y físicas
Nombre e identificación
-
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione
- (R)-SN-38
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(2
- 7-Ethyl-10-Hydroxy Camptothecin, (R)-
- AKOS025394793
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
- (R)-7-Ethyl-10-Hydroxy Camptothecin
- 9P899M3X4E
- (19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- SCHEMBL16072280
- (R)-SN-38; 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-; (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; (R)-SN-38; (R)-7-Ethyl-10-hydroxycamptothecin; (4R)-4
- DTXSID90538620
- 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4,11-diethyl-4,9-dihydroxy-, (4R)-
- 647852-82-2
- (4R)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4'
-
- Renchi: 1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m1/s1
- Clave inchi: FJHBVJOVLFPMQE-JOCHJYFZSA-N
- Sonrisas: O1C([C@@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C(C([H])([H])C([H])([H])[H])C5C([H])=C(C([H])=C([H])C=5N=4)O[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O
Atributos calculados
- Calidad precisa: 392.13700
- Masa isotópica única: 392.13722174 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 2
- Complejidad: 820
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 100
- Peso molecular: 392.4
Propiedades experimentales
- PSA: 101.65000
- Logp: 2.34760
(R)-SN-38 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | S589945-5mg |
(R)-SN-38 |
647852-82-2 | 5mg |
$1728.00 | 2023-05-17 | ||
TRC | S589945-25mg |
(R)-SN-38 |
647852-82-2 | 25mg |
$ 27000.00 | 2023-09-06 | ||
TRC | S589945-10mg |
(R)-SN-38 |
647852-82-2 | 10mg |
$3284.00 | 2023-05-17 | ||
TRC | S589945-2.5mg |
(R)-SN-38 |
647852-82-2 | 2.5mg |
$907.00 | 2023-05-17 | ||
TRC | S589945-1mg |
(R)-SN-38 |
647852-82-2 | 1mg |
$414.00 | 2023-05-17 |
(R)-SN-38 Literatura relevante
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
647852-82-2 ((R)-SN-38) Productos relacionados
- 2408840-43-5((S)-Imlunestrant tosylate)
- 2507-81-5(N-(4-Phenyl-1,3-thiazol-2-yl)guanidine)
- 2680869-10-5(1-Acetyl-1,2,3,5-tetrahydro-4,1-benzoxazepine-8-carboxylic acid)
- 1806744-92-2(4-Hydroxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 1805015-93-3(2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine)
- 1261876-56-5(4-(2,3-Difluorophenyl)-2-fluoro-6-(trifluoromethyl)pyridine)
- 2227851-41-2(5-(1R)-1-aminoethyl-N,N,4-trimethyl-1,3-thiazol-2-amine)
- 2229303-87-9(tert-butyl N-1-(4-methoxy-3-methylphenyl)-2-oxoethyl-N-methylcarbamate)
- 946246-91-9(N-{4H,5H,6H-cyclopentac1,2oxazol-3-yl}-2-(2,5-dimethylphenyl)acetamide)
- 1798029-19-2(3-(2-bromophenyl)-N-2-(furan-3-yl)ethylpropanamide)
Proveedores recomendados
atkchemica
(CAS:647852-82-2)(R)-SN-38

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe